Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate
Description
Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate is a hybrid heterocyclic compound combining benzofuran and benzo[b]thiophene moieties. The benzofuran core is substituted at the 3-position with a 3-chlorobenzo[b]thiophene-2-carboxamido group, while the 2-position bears an ethyl carboxylate ester. Its synthesis typically involves multi-step reactions, including cyclocondensation, hydrazinolysis, and chloroacetylation, as seen in analogous benzofuran derivatives .
Properties
IUPAC Name |
ethyl 3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO4S/c1-2-25-20(24)17-16(11-7-3-5-9-13(11)26-17)22-19(23)18-15(21)12-8-4-6-10-14(12)27-18/h3-10H,2H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZROYECXPPYBKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzo[b]thiophene-2-carboxylic acid with ethyl 3-aminobenzofuran-2-carboxylate under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom on the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its dual heterocyclic architecture. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings
Analogous compounds with nitroimidazole-piperazine substituents (e.g., Compound 21) exhibit marked antitumor activity, suggesting that bulky substituents at the 3-position may improve pharmacological profiles . In contrast, thiophene-based analogs (e.g., Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate) lack direct bioactivity data but serve as versatile intermediates .
Synthetic Accessibility :
- The target compound requires advanced steps like chloroacetylation, whereas simpler benzofuran esters are synthesized via straightforward cyclocondensation .
- Compound 21’s synthesis involves coupling with piperazine-imidazole moieties, highlighting the need for specialized reagents and purification techniques .
Physicochemical Properties: The ethyl carboxylate group enhances solubility compared to free carboxylic acids, a feature shared with ethyl benzofuran-2-carboxylate .
Mechanistic Insights :
- Electrochemical studies on related benzofuran esters (e.g., ethyl 2,3-dihydro-1-benzofuran-2-carboxylate) reveal that oxygen promotes cyclization, suggesting that the target compound’s synthesis could benefit from controlled oxidative conditions .
Biological Activity
Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing its mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The compound features a benzofuran moiety and a benzo[b]thiophene ring, which contribute to its unique chemical properties. The IUPAC name is ethyl 3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-1-benzofuran-2-carboxylate. Its molecular formula is , and it has a molecular weight of approximately 395.84 g/mol.
The primary targets of this compound include In and Pb ions. The mode of action involves:
- Photo-induced Electron Transfer (PET) : This mechanism allows the compound to interact with its targets effectively.
- Intramolecular Charge Transfer (ICT) : Facilitates the detection and differentiation of metal ions in various environments, particularly in DMF/H2O tris buffer solutions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity:
- Cell Line Studies : Research has shown that benzofuran-based derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (human breast cancer) and A-431 (human epidermoid carcinoma). For instance, one study reported that a related compound displayed an IC of 2.52 ± 0.39 μM against MDA-MB-231 cells, demonstrating potent antiproliferative effects .
| Compound | Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 | 2.52 ± 0.39 | Apoptosis induction |
| Related Compound | A-431 | < Reference Value > | Cell cycle disturbance |
Case Studies
- Antiproliferative Action : In a study examining benzofuran derivatives, the presence of specific substituents was crucial for enhancing cytotoxicity against cancer cells. The structure–activity relationship (SAR) analysis indicated that electronegative groups significantly improve biological activity .
- CNS Activity : Certain derivatives of benzo[b]thiophene have been noted for their central nervous system (CNS) activity, suggesting potential therapeutic applications in treating neurological disorders .
Research Findings
Numerous studies have explored the synthesis and biological evaluation of compounds related to this compound:
- Synthesis Methods : Common synthetic routes involve multi-step organic reactions utilizing coupling agents like EDCI and bases such as triethylamine.
- Biological Evaluations : Various derivatives have been tested for their ability to inhibit carbonic anhydrases (CAs), which are essential enzymes implicated in tumorigenicity and other physiological processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
